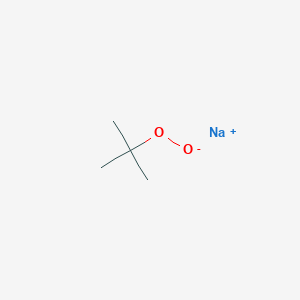
Propane, 1,2-dichloro-2-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,2-dichloro-2-nitroso- is a chemical compound with the molecular formula C3H5Cl2NO2. It is also known as DCNP and is used in scientific research for its unique properties. DCNP is a nitrosamine, which is a class of compounds known for their carcinogenic properties. However, DCNP is not used for its carcinogenic properties but for its ability to inhibit protein synthesis.
Mecanismo De Acción
DCNP inhibits protein synthesis by binding to the ribosome. The ribosome is the cellular structure responsible for the synthesis of proteins. DCNP binds to the ribosome and prevents the formation of peptide bonds between amino acids. This results in the inhibition of protein synthesis.
Efectos Bioquímicos Y Fisiológicos
DCNP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inhibiting protein synthesis. DCNP has also been shown to inhibit the production of cytokines, which are proteins that play a role in inflammation. DCNP has been shown to have a neuroprotective effect by inhibiting the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCNP has several advantages for lab experiments. It is a potent inhibitor of protein synthesis, which makes it useful for studying the effects of protein synthesis inhibition. DCNP is also relatively stable, which makes it easy to handle and store. However, DCNP is toxic and must be handled with care. It is also relatively expensive, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research involving DCNP. One area of research is the development of new drugs that target protein synthesis. DCNP has been used as a model compound for the development of new drugs that target the ribosome. Another area of research is the study of the effects of protein synthesis inhibition on different cellular processes. DCNP has been used to study the effects of protein synthesis inhibition on the immune system, but there is still much to learn about its effects on other cellular processes. Finally, DCNP could be used in the development of new diagnostic tools for cancer. DCNP has been shown to inhibit the growth of cancer cells, and it could be used to develop new diagnostic tools that target cancer cells.
Métodos De Síntesis
DCNP can be synthesized by reacting propane-1,2-diamine with sodium nitrite and hydrochloric acid. The reaction produces DCNP as a yellow crystalline solid. The synthesis of DCNP is a complex process and requires careful handling of the chemicals involved.
Aplicaciones Científicas De Investigación
DCNP is used in scientific research to inhibit protein synthesis. It is used to study the effects of protein synthesis inhibition on cellular processes. DCNP has been used to study the role of protein synthesis in the regulation of gene expression. It has also been used to study the effects of protein synthesis inhibition on the immune system.
Propiedades
Número CAS |
14825-96-8 |
|---|---|
Nombre del producto |
Propane, 1,2-dichloro-2-nitroso- |
Fórmula molecular |
C3H5Cl2NO |
Peso molecular |
141.98 g/mol |
Nombre IUPAC |
1,2-dichloro-2-nitrosopropane |
InChI |
InChI=1S/C3H5Cl2NO/c1-3(5,2-4)6-7/h2H2,1H3 |
Clave InChI |
RWLUVRSRFMGCME-UHFFFAOYSA-N |
SMILES |
CC(CCl)(N=O)Cl |
SMILES canónico |
CC(CCl)(N=O)Cl |
Sinónimos |
1,2-Dichloro-2-nitrosopropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)












![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)